1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine
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Overview
Description
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by difluoromethylation using specific reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and oxadiazole ring contribute to its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Difluoromethyl)-2-fluorophenyl]ethan-1-one
- 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific combination of the difluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C5H7F2N3O |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C5H7F2N3O/c1-2(8)4-9-5(3(6)7)11-10-4/h2-3H,8H2,1H3 |
InChI Key |
FXYCMEDFGMVZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)C(F)F)N |
Origin of Product |
United States |
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